molecular formula C16H34BrNO2 B14596805 7-(Nonylamino)heptanoic acid;hydrobromide CAS No. 61042-48-6

7-(Nonylamino)heptanoic acid;hydrobromide

Cat. No.: B14596805
CAS No.: 61042-48-6
M. Wt: 352.35 g/mol
InChI Key: SGVFPXLMYLRPJT-UHFFFAOYSA-N
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Description

7-(Nonylamino)heptanoic acid;hydrobromide is a chemical compound with the molecular formula C16H33NO2. It is a derivative of heptanoic acid, where a nonylamino group is attached to the seventh carbon atom. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Nonylamino)heptanoic acid;hydrobromide typically involves the reaction of heptanoic acid with nonylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the amide bond. The resulting product is then treated with hydrobromic acid to form the hydrobromide salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of temperature, pressure, and reaction time to ensure high yield and purity of the final product. The compound is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-(Nonylamino)heptanoic acid;hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into primary amines or alcohols.

    Substitution: The compound can undergo substitution reactions, where the nonylamino group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Primary amines, alcohols

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

7-(Nonylamino)heptanoic acid;hydrobromide is utilized in several scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on cellular processes and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-(Nonylamino)heptanoic acid;hydrobromide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes.

Comparison with Similar Compounds

Similar Compounds

    7-Aminoheptanoic acid: A similar compound with an amino group instead of a nonylamino group.

    Heptanoic acid: The parent compound without any amino substitution.

    Nonylamine: The amine counterpart without the heptanoic acid moiety.

Uniqueness

7-(Nonylamino)heptanoic acid;hydrobromide is unique due to the presence of both a nonylamino group and a heptanoic acid backbone. This combination imparts distinct chemical and biological properties, making it valuable for specific research applications.

Properties

CAS No.

61042-48-6

Molecular Formula

C16H34BrNO2

Molecular Weight

352.35 g/mol

IUPAC Name

7-(nonylamino)heptanoic acid;hydrobromide

InChI

InChI=1S/C16H33NO2.BrH/c1-2-3-4-5-6-8-11-14-17-15-12-9-7-10-13-16(18)19;/h17H,2-15H2,1H3,(H,18,19);1H

InChI Key

SGVFPXLMYLRPJT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCNCCCCCCC(=O)O.Br

Origin of Product

United States

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